An In-depth Technical Guide to 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one: Synthesis, Properties, and Scientific Context
An In-depth Technical Guide to 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one: Synthesis, Properties, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one, a heterocyclic compound of interest in medicinal chemistry. Given the limited direct literature on this specific molecule, this document synthesizes information from related structures and established synthetic methodologies to offer a prospective pathway for its synthesis, characterization, and a discussion of its potential properties and applications.
Introduction: The Quinolinone Scaffold and the Significance of Trifluoromethoxylation
The 1,2,3,4-tetrahydroquinolin-2-one core is a prevalent scaffold in numerous biologically active compounds. This heterocyclic system, also known as a dihydrocarbostyril, is a key structural component in a variety of natural products and synthetic molecules with diverse pharmacological activities. The strategic functionalization of this core allows for the fine-tuning of its physicochemical and biological properties.
The introduction of a trifluoromethoxy (-OCF₃) group onto an aromatic ring is a modern strategy in drug design aimed at enhancing key molecular attributes.[1] Compared to the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety offers a unique combination of high lipophilicity and metabolic stability, which can significantly improve a compound's pharmacokinetic profile.[1] The strong electron-withdrawing nature of the -OCF₃ group can also modulate the electronic properties of the aromatic system, influencing binding interactions with biological targets.
This guide will explore the synthesis, and predicted properties of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one, providing a foundational resource for researchers interested in this and related compounds.
Proposed Synthesis of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one
The synthesis of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one can be approached through a multi-step sequence, leveraging established methods for the construction of the quinolinone ring and the introduction of the trifluoromethoxy group. The proposed pathway begins with a suitable aniline derivative and proceeds through acylation and subsequent intramolecular cyclization.
Part 1: Synthesis of the Precursor, N-(3-(Trifluoromethoxy)phenyl)acrylamide
The initial step involves the acylation of 3-(trifluoromethoxy)aniline with acryloyl chloride. This reaction forms the key α,β-unsaturated N-arylamide intermediate required for the subsequent cyclization.
Experimental Protocol:
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Reaction Setup: To a solution of 3-(trifluoromethoxy)aniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add acryloyl chloride (1.1 eq.) dropwise.
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Reaction Conditions: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.
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Work-up and Purification: Upon completion (monitored by TLC), quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-(3-(trifluoromethoxy)phenyl)acrylamide.
Part 2: Intramolecular Friedel-Crafts Cyclization to form 7-(Trifluoromethoxy)-3,4-dihydroquinolin-2(1H)-one
The synthesized N-arylamide undergoes an intramolecular Friedel-Crafts type reaction to form the six-membered heterocyclic ring of the quinolinone. This reaction is typically promoted by a strong acid.
Experimental Protocol:
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Reaction Setup: Add the N-(3-(trifluoromethoxy)phenyl)acrylamide (1.0 eq.) portion-wise to a pre-heated polyphosphoric acid (PPA) or a mixture of PPA and phosphorus pentoxide at a temperature range of 100-120 °C.
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Reaction Conditions: Stir the mixture vigorously at this temperature for 2-3 hours.
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Work-up and Purification: Cool the reaction mixture and carefully pour it onto crushed ice with stirring. The resulting precipitate is collected by filtration, washed with water until neutral, and dried. The crude product can be recrystallized from a suitable solvent like ethanol to afford 7-(Trifluoromethoxy)-3,4-dihydroquinolin-2(1H)-one.
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed synthetic workflow for 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₁₀H₈F₃NO₂ | Based on the chemical structure. |
| Molecular Weight | ~247.17 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for quinolinone derivatives. |
| Melting Point | Likely >150 °C | The rigid, planar structure and potential for hydrogen bonding suggest a relatively high melting point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in non-polar solvents and water. | The presence of the polar lactam group and the lipophilic trifluoromethoxy group suggests this solubility profile. |
| LogP | Higher than the non-fluorinated analog | The trifluoromethoxy group is known to significantly increase lipophilicity.[1] |
Expected Spectroscopic Data
The characterization of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one would rely on standard spectroscopic techniques.
¹H NMR Spectroscopy:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | N-H (amide) |
| ~7.5 | Doublet | 1H | Aromatic H (position 5) |
| ~7.0 | Doublet of doublets | 1H | Aromatic H (position 6) |
| ~6.9 | Doublet | 1H | Aromatic H (position 8) |
| ~2.9 | Triplet | 2H | -CH₂- (position 4) |
| ~2.6 | Triplet | 2H | -CH₂- (position 3) |
¹³C NMR Spectroscopy:
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (amide carbonyl) |
| ~145 | C-OCF₃ (aromatic) |
| ~140 | Aromatic C (quaternary) |
| ~128 | Aromatic CH |
| ~122 (quartet) | -OCF₃ (J_CF coupling) |
| ~118 | Aromatic CH |
| ~115 | Aromatic CH |
| ~31 | -CH₂- (position 4) |
| ~25 | -CH₂- (position 3) |
¹⁹F NMR Spectroscopy: A singlet is expected in the typical range for a trifluoromethoxy group.
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3200 | N-H stretch (amide) |
| ~1680 | C=O stretch (amide) |
| ~1250 | C-O stretch (aryl ether) |
| ~1150-1200 | C-F stretches (strong) |
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.
Potential Applications in Drug Discovery
The unique properties imparted by the trifluoromethoxy group suggest that 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one could be a valuable scaffold in drug discovery. The enhanced lipophilicity and metabolic stability may lead to improved oral bioavailability and a longer half-life in vivo.
The electron-withdrawing nature of the -OCF₃ group can influence the acidity of the N-H proton and the overall electronic distribution of the molecule, potentially leading to novel binding interactions with therapeutic targets. Areas of potential interest for this scaffold include oncology, neurodegenerative diseases, and infectious diseases, where quinolinone derivatives have previously shown promise.
Conclusion
This technical guide provides a comprehensive, albeit prospective, overview of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroquinolin-2-one. By leveraging established synthetic methodologies and a deep understanding of the physicochemical effects of the trifluoromethoxy group, we have outlined a clear path for the synthesis and characterization of this novel compound. The insights provided herein are intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry, facilitating the exploration of this and related molecules for the development of new therapeutic agents.
References
- Mai, W.-P., Sun, G.-C., Wang, J.-T., & Mao, Z.-W. (2014). Silver-Catalyzed Radical Tandem Cyclization of N-Arylcinnamamides with Alkanes in Aqueous Solution: A New Strategy for the Synthesis of 3,4-Disubstituted Dihydroquinolin-2(1H)-ones. Organic Letters, 16(21), 5652–5655.
- Stewart, J. R. (2018). Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2. University of Southern Mississippi.
- Liu, X., Lu, Y., & Li, Y. (2018). Asymmetric Synthesis of 2-Aryl-2,3-dihydro-4-quinolones. Synthesis, 50(15), 2933-2938.
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MDPI. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. [Link]
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Organic Chemistry Portal. Synthesis of 2-quinolones. [Link]
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PubChem. 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2(1H)-one. [Link]
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NextSDS. 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one. [Link]
